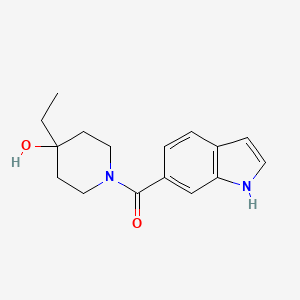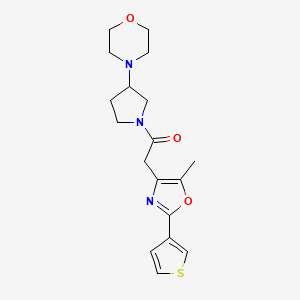
(4-ethyl-4-hydroxypiperidin-1-yl)-(1H-indol-6-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-ethyl-4-hydroxypiperidin-1-yl)-(1H-indol-6-yl)methanone is a complex organic compound that features both piperidine and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethyl-4-hydroxypiperidin-1-yl)-(1H-indol-6-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the indole moiety. The reaction conditions often involve the use of strong bases and solvents such as dichloromethane or ethanol. The final step usually includes the formation of the methanone linkage under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-ethyl-4-hydroxypiperidin-1-yl)-(1H-indol-6-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and sulfonates are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (4-ethyl-4-hydroxypiperidin-1-yl)-(1H-indol-6-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may exhibit properties such as anti-inflammatory, analgesic, or anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4-ethyl-4-hydroxypiperidin-1-yl)-(1H-indol-6-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Allylamine: An organic compound with a similar amine group but different structural features.
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: A compound with a piperidine ring and similar functional groups.
Uniqueness
What sets (4-ethyl-4-hydroxypiperidin-1-yl)-(1H-indol-6-yl)methanone apart is its combination of piperidine and indole moieties, which confer unique chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to simpler compounds.
Properties
IUPAC Name |
(4-ethyl-4-hydroxypiperidin-1-yl)-(1H-indol-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-2-16(20)6-9-18(10-7-16)15(19)13-4-3-12-5-8-17-14(12)11-13/h3-5,8,11,17,20H,2,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVBZHORTXJSNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(CC1)C(=O)C2=CC3=C(C=C2)C=CN3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-Methoxy-2-methylphenyl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7185567.png)
![(2-Methoxypyridin-3-yl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7185571.png)
![2-(3-Fluorophenyl)-2-methyl-1-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7185575.png)
![(2-Morpholin-4-ylphenyl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7185578.png)

![(4-Chloro-2-methoxyphenyl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7185590.png)
![[4-(5-Ethyl-1,3-thiazol-2-yl)piperazin-1-yl]-(4-fluorophenyl)methanone](/img/structure/B7185595.png)
![[4-(5-Ethyl-1,3-thiazol-2-yl)piperazin-1-yl]-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methanone](/img/structure/B7185610.png)
![1-[4-(5-Ethyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B7185611.png)
![2-Ethoxy-1-[2-(3-fluorophenyl)-4-methylpyrrolidin-1-yl]propan-1-one](/img/structure/B7185618.png)
![6-methoxy-N-methyl-N-[2-(1-methylpiperidin-2-yl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7185630.png)
![5-(furan-2-yl)-N-[(1-methyl-4-piperidin-1-ylpiperidin-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7185636.png)
![N-methyl-N-[2-(1-methylpiperidin-2-yl)ethyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B7185640.png)
![2-methyl-N-[(1-methyl-4-piperidin-1-ylpiperidin-4-yl)methyl]-4-(1,2,4-triazol-1-yl)benzamide](/img/structure/B7185664.png)
